1-Bromo-2,3-dichloro-5-fluorobenzene
Overview
Description
1-Bromo-2,3-dichloro-5-fluorobenzene is an organic compound with the molecular formula C6H2BrCl2F. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,3-dichloro-5-fluorobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the diazotization of 3,5-dichloro-4-fluoroaniline followed by bromination. The process includes the following steps :
- Diazotization: 3,5-dichloro-4-fluoroaniline is dissolved in sulfuric acid, and ammonium salt and sodium nitrite are added to form a diazonium salt intermediate.
- Bromination: The diazonium salt intermediate is reacted with cuprous bromide in hydrobromic acid at 100-130°C to yield this compound.
Industrial Production Methods
The industrial production of this compound typically involves continuous tubular diazotization technology, which offers advantages such as reduced side reactions, improved yield, and energy efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,3-dichloro-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used as a substrate in Suzuki coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride in tetrahydrofuran (THF) at 0-75°C can be used for substitution reactions.
Suzuki Coupling: Palladium catalysts and potassium acetate in dimethyl sulfoxide (DMSO) at 80°C are commonly used for coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki coupling reactions.
Scientific Research Applications
1-Bromo-2,3-dichloro-5-fluorobenzene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of new pharmaceutical compounds.
Material Science: Its unique halogenated structure makes it useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-dichloro-5-fluorobenzene involves its reactivity as a halogenated benzene derivative. The presence of electron-withdrawing halogen atoms affects the electron density of the benzene ring, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form desired products .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,5-dichloro-3-fluorobenzene
- 3-Bromo-2,5-dichloro-1-fluorobenzene
- 1-Bromo-2-chloro-3,5-difluorobenzene
Uniqueness
1-Bromo-2,3-dichloro-5-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other halogenated benzene derivatives. This uniqueness makes it valuable in specialized chemical synthesis and research applications .
Properties
IUPAC Name |
1-bromo-2,3-dichloro-5-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMUPKSZZWPECK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000577-58-1 | |
Record name | 1-bromo-2,3-dichloro-5-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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